3-(2,2-Dimethoxyethyl)-3-methylcyclopropane-1,1,2,2-tetracarbonitrile
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Overview
Description
3-(2,2-Dimethoxyethyl)-3-methylcyclopropane-1,1,2,2-tetracarbonitrile is a complex organic compound characterized by its unique cyclopropane ring structure and multiple nitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dimethoxyethyl)-3-methylcyclopropane-1,1,2,2-tetracarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of a suitable cyclopropane precursor with 2,2-dimethoxyethyl reagents under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Dimethoxyethyl)-3-methylcyclopropane-1,1,2,2-tetracarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups into amines or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
3-(2,2-Dimethoxyethyl)-3-methylcyclopropane-1,1,2,2-tetracarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-(2,2-Dimethoxyethyl)-3-methylcyclopropane-1,1,2,2-tetracarbonitrile exerts its effects involves interactions with specific molecular targets. The nitrile groups can form strong bonds with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
2-(2,2-Dimethoxyethyl)-1,2,3,4,5,6-hexahydro-1,5-methanoazocino[4,3-b]indole: This compound shares the 2,2-dimethoxyethyl group but has a different core structure.
Dimethoxyethane: Known for its use as a solvent, it also contains the dimethoxyethyl group but lacks the cyclopropane and nitrile functionalities.
Properties
Molecular Formula |
C12H12N4O2 |
---|---|
Molecular Weight |
244.25 g/mol |
IUPAC Name |
3-(2,2-dimethoxyethyl)-3-methylcyclopropane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C12H12N4O2/c1-10(4-9(17-2)18-3)11(5-13,6-14)12(10,7-15)8-16/h9H,4H2,1-3H3 |
InChI Key |
DRAIIHCPYQAFNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1(C#N)C#N)(C#N)C#N)CC(OC)OC |
Origin of Product |
United States |
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